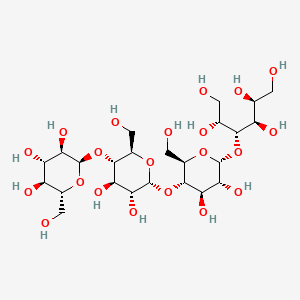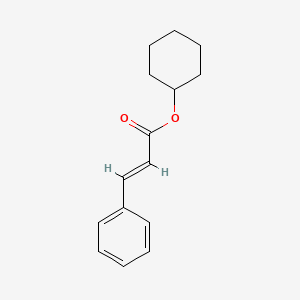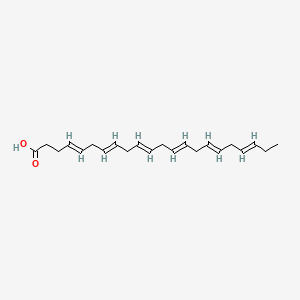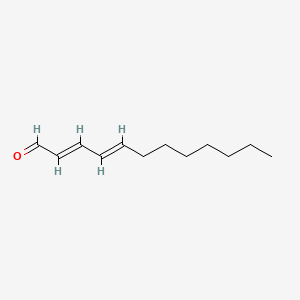
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a hexanamide backbone The hydrate form indicates that the compound contains water molecules integrated into its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-acetamido-6-aminohexanoic acid and N-methylamine.
Amidation Reaction: The key step involves the amidation reaction, where the carboxylic acid group of (S)-2-acetamido-6-aminohexanoic acid reacts with N-methylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Hydration: The final step involves the incorporation of water molecules into the structure to form the hydrate. This can be achieved by crystallizing the compound from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Hydration: The purified compound is then hydrated by exposing it to controlled humidity or by crystallizing it from water.
化学反応の分析
Types of Reactions
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
(S)-2-Acetamido-6-aminohexanoic acid: Lacks the N-methyl group.
N-Methylhexanamide: Lacks the acetamido and amino groups.
Hexanamide: Lacks the acetamido, amino, and N-methyl groups.
Uniqueness
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrate form also influences its physical properties and stability.
特性
CAS番号 |
81013-00-5 |
|---|---|
分子式 |
C9H20N3O2+ |
分子量 |
202.27 g/mol |
IUPAC名 |
[(5S)-5-acetamido-6-(methylamino)-6-oxohexyl]azanium |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/p+1/t8-/m0/s1 |
InChIキー |
FECUPDBTEVPIIE-QMMMGPOBSA-O |
SMILES |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
異性体SMILES |
CC(=O)N[C@@H](CCCC[NH3+])C(=O)NC |
正規SMILES |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
配列 |
K |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
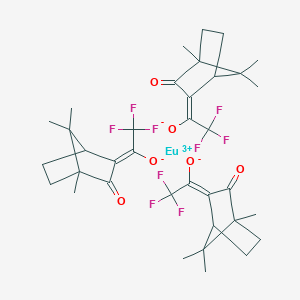
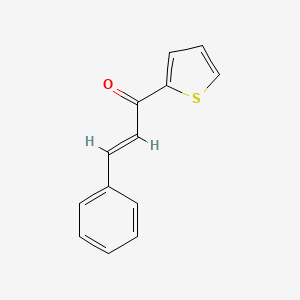
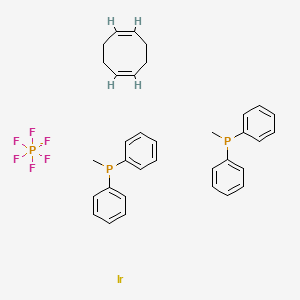
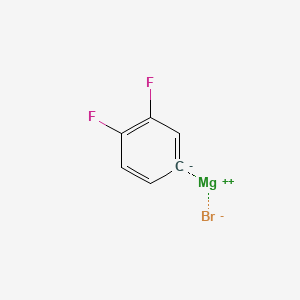
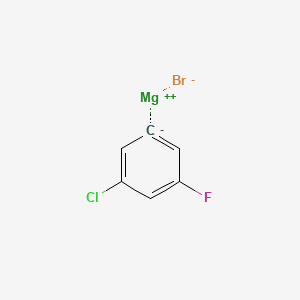
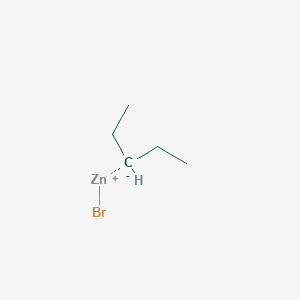

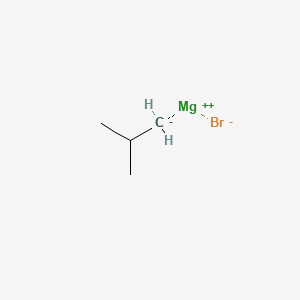
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
